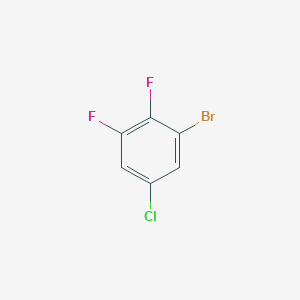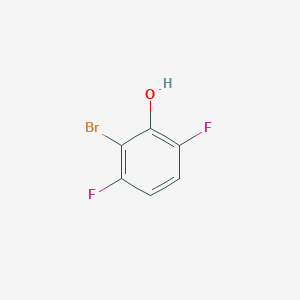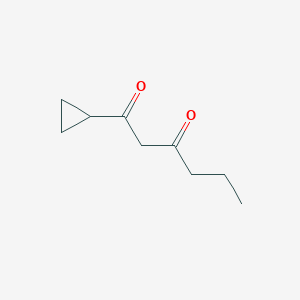
1-Cyclopropylhexan-1,3-dion
Übersicht
Beschreibung
1-Cyclopropylhexane-1,3-dione is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropylhexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylhexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbizide Aktivität
1-Cyclopropylhexan-1,3-dion: Derivate wurden synthetisiert und auf ihre herbizide Aktivität untersucht. Diese Verbindungen gehören zur Klasse der Triketon-Bleichherbizide, die durch Hemmung des Enzyms p-Hydroxyphenylpyruvat-Dioxygenase (HPPD) wirken . Dieses Enzym ist entscheidend für den Abbau der Aminosäure Tyrosin in Komponenten, die Pflanzen für essentielle Moleküle verwenden. Die Hemmung von HPPD führt zu einer schnellen Bleichwirkung und effektiven Unkrautbekämpfung, insbesondere im Maisanbau .
Synthetische Organische Chemie
Als vielseitiger Baustein wird This compound in der synthetischen organischen Chemie verwendet, um eine große Bandbreite an Verbindungen zu erzeugen. Es dient als wichtiger Vorläufer für die Synthese biologisch aktiver Moleküle, darunter sechsgliedrige stickstoffhaltige Heterocyclen . Diese Heterocyclen sind aufgrund ihres Vorkommens in vielen Pharmazeutika und Naturprodukten von Bedeutung.
Biosensorik und Bioimaging
Das Strukturanalogon von This compound, Indan-1,3-dion, findet Anwendung in der Biosensorik und Bioimaging . Aufgrund der elektronischen Eigenschaften dieser Verbindungen können sie zur Konstruktion von Sensoren und bildgebenden Mitteln verwendet werden, die empfindlich auf bestimmte biologische Umgebungen oder Veränderungen reagieren.
Elektronik und Photopolymerisation
Die elektronenakzeptierenden Eigenschaften von This compound und seinen Derivaten machen sie für den Einsatz in Elektronik- und Photopolymerisationsanwendungen geeignet . Sie werden bei der Entwicklung von Farbstoffen für Solarzellen, Photoinitiatoren für die Polymerisation und Chromophoren für nichtlineare optische Anwendungen eingesetzt.
Medizinische Chemie
Derivate von This compound werden in der medizinischen Chemie zur Entwicklung biologisch aktiver Moleküle eingesetzt. Sie sind strukturell ähnlich zu Indanon, das mit der Entwicklung von Verbindungen für die Behandlung von Krankheiten wie Alzheimer und AIDS in Verbindung steht .
Heterocyclensynthese
This compound: wird bei der Synthese einer Vielzahl von indeno-kondensierten Heterocyclen eingesetzt. Dazu gehören Indeno-Pyridin, Diindenopyridin, Indenochinolin und viele andere, die bei der Entwicklung neuer Pharmazeutika und Materialien wichtig sind .
Wirkmechanismus
Target of Action
The primary target of 1-Cyclopropylhexane-1,3-dione is the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD) . This enzyme plays a crucial role in plants, where it breaks down the amino acid tyrosine into components that are used by plants to create molecules that the plant needs .
Mode of Action
1-Cyclopropylhexane-1,3-dione belongs to the triketone class of bleaching herbicides . Its mode of action is the inhibition of HPPD . By inhibiting this enzyme, 1-Cyclopropylhexane-1,3-dione disrupts the normal biochemical processes in plants, leading to a rapid bleaching and quick elimination of the weeds .
Biochemical Pathways
The inhibition of HPPD by 1-Cyclopropylhexane-1,3-dione affects the tyrosine catabolism pathway in plants . This disruption leads to a deficiency in the components derived from tyrosine, which are essential for various plant functions .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability and distribution.
Result of Action
The result of the action of 1-Cyclopropylhexane-1,3-dione is the rapid bleaching and quick elimination of the weeds . This is due to the disruption of the normal biochemical processes in the plants caused by the inhibition of HPPD .
Biochemische Analyse
Biochemical Properties
1-Cyclopropylhexane-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of the amino acid tyrosine. The inhibition of HPPD by 1-Cyclopropylhexane-1,3-dione leads to the accumulation of tyrosine and its derivatives, which can have various downstream effects on cellular metabolism .
Cellular Effects
1-Cyclopropylhexane-1,3-dione influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HPPD by 1-Cyclopropylhexane-1,3-dione can lead to changes in the levels of signaling molecules derived from tyrosine, thereby impacting cell signaling pathways. Additionally, the accumulation of tyrosine derivatives can alter gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-Cyclopropylhexane-1,3-dione involves its binding to the active site of HPPD, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of p-hydroxyphenylpyruvate to homogentisate, leading to the accumulation of upstream metabolites. The binding interaction is primarily driven by the cyclopropyl group, which fits into the enzyme’s active site, blocking its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropylhexane-1,3-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 1-Cyclopropylhexane-1,3-dione has been shown to cause sustained inhibition of HPPD, leading to prolonged alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-Cyclopropylhexane-1,3-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits HPPD without causing significant toxicity. At higher doses, 1-Cyclopropylhexane-1,3-dione can lead to toxic effects, including liver damage and disruptions in amino acid metabolism. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
1-Cyclopropylhexane-1,3-dione is involved in the metabolic pathway of tyrosine catabolism. By inhibiting HPPD, the compound disrupts the normal breakdown of tyrosine, leading to the accumulation of intermediates such as p-hydroxyphenylpyruvate. This disruption can affect metabolic fluxes and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-Cyclopropylhexane-1,3-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the active site of HPPD. The distribution of 1-Cyclopropylhexane-1,3-dione can influence its efficacy and potency in inhibiting the enzyme .
Subcellular Localization
The subcellular localization of 1-Cyclopropylhexane-1,3-dione is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on HPPD. The localization of 1-Cyclopropylhexane-1,3-dione is crucial for its activity and function .
Eigenschaften
IUPAC Name |
1-cyclopropylhexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-8(10)6-9(11)7-4-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELINRQDLONAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


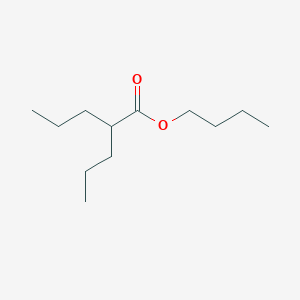
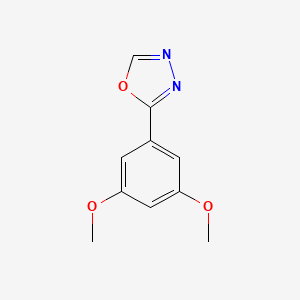
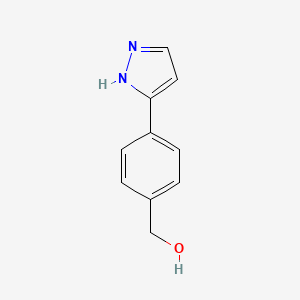
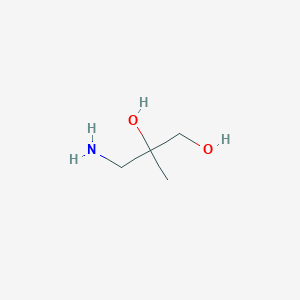
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)
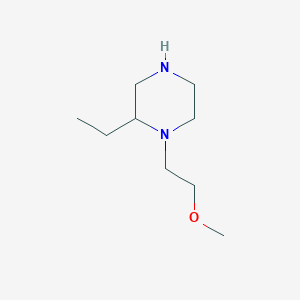
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)
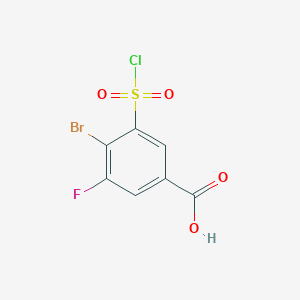
![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1524081.png)
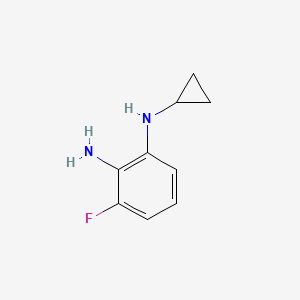
![6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1524084.png)

